molecular formula C7H8N4 B1519301 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine CAS No. 1150617-78-9

7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine

Cat. No. B1519301
M. Wt: 148.17 g/mol
InChI Key: NFBSZNXUTDROHL-UHFFFAOYSA-N
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Description

“7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine” is a compound that has been mentioned in the context of being a DNA-PK inhibitor . Its IUPAC name is 7-methyl [1,2,4]triazolo [1,5-a]pyridin-8-ylamine .


Synthesis Analysis

The synthesis of this compound involves several steps. An intermediate (E)-N-hydroxy-N’-(4-methyl-5-nitropyridin-2-yl)formimidamide (4) was prepared from commercially available 4-methyl-5-nitropyridine-2-amine by a “one-pot” method, and 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine (6) was prepared in two steps with an improved yield of 55.5% .


Molecular Structure Analysis

The molecular weight of “7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine” is 148.17 . The InChI code is 1S/C7H8N4/c1-5-2-3-11-7(6(5)8)9-4-10-11/h2-4H,8H2,1H3 .


Chemical Reactions Analysis

The synthesis of “7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine” involves several chemical reactions. For instance, the Buchwald–Hartwig cross-coupling reaction was replaced by a nucleophilic aromatic substitution reaction (SNAr) thus avoiding the expensive Pd catalyst and simplifying the work-up process .

Scientific Research Applications

Molecular and Crystal Structure Analysis

Research on the molecular and crystal structure of derivatives closely related to "7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine" reveals intricate details about their crystalline forms and bonding interactions. For instance, Dolzhenko et al. (2011) investigated the crystal structure of a similar compound, showcasing its monoclinic symmetry and detailed intermolecular interactions, which could inform the design of new materials or pharmaceuticals (Dolzhenko, Tan, Koh, Dolzhenko, & Chui, 2011).

Synthesis and Reactivity

The compound's derivatives serve as key intermediates in the synthesis of novel heterocyclic compounds. For example, Ibrahim et al. (2011) described the facile and efficient synthesis of new classes of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine derivatives through cyanoacetylation reactions, indicating the versatility of these compounds in synthetic organic chemistry (Ibrahim, Behbehani, Makhseed, & Elnagdi, 2011).

Pharmacological Potential

Some derivatives of "7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine" have been studied for their pharmacological potentials. Dolzhenko et al. (2008) synthesized fluorinated derivatives and evaluated their antiproliferative activity against cancer cell lines, suggesting potential applications in cancer therapy (Dolzhenko, Tan, Dolzhenko, Chiu, & Chui, 2008).

Antimicrobial and Antifungal Activities

Compounds derived from "7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine" have been explored for their antimicrobial and antifungal activities. Komykhov et al. (2017) synthesized a series of derivatives and evaluated their in vitro antimicrobial and antifungal efficacies, demonstrating the potential for developing new antimicrobial agents (Komykhov, Bondarenko, Musatov, Diachkov, Gorobets, & Desenko, 2017).

Future Directions

The compound is currently in clinical phase I/IIa trials for the treatment of advanced solid tumors and adult soft tissue sarcomas . The structural modifications of this compound also showed similar or improved DNA–PK inhibitory activity and more attractive clinical value .

properties

IUPAC Name

7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-5-2-3-11-7(6(5)8)9-4-10-11/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBSZNXUTDROHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC=NN2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653931
Record name 7-Methyl[1,2,4]triazolo[1,5-a]pyridin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine

CAS RN

1150617-78-9
Record name 7-Methyl[1,2,4]triazolo[1,5-a]pyridin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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